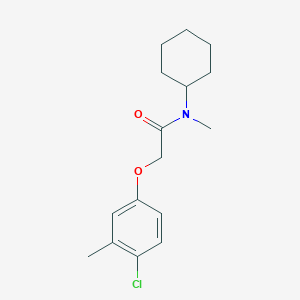
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Descripción general
Descripción
The compound "2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide" is a chemical of interest in various research studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions that result in the formation of the desired molecular structure. For instance, the synthesis of a compound with a similar structure, as mentioned in the second paper, involves the formation of cyclohexenone rings and the presence of intramolecular hydrogen bonds . This suggests that the synthesis of "2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide" would also require careful planning of reactions to ensure the correct assembly of the molecular framework, possibly involving steps to protect and deprotect various functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the first paper describes the structure of a compound with a monoclinic crystal system and provides specific measurements such as bond lengths and angles . This information is crucial for understanding the three-dimensional conformation of the molecule, which in turn affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are likely to be influenced by the presence of functional groups such as the amide and chlorophenoxy groups. The third paper discusses the vibrational characteristics of compounds with amide groups and how the presence of a methyl group can influence these characteristics . This implies that "2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide" would also exhibit specific reactivity patterns due to the influence of its functional groups on the electronic distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The first paper provides details such as the density and molecular weight of a structurally similar compound . These properties are essential for understanding the behavior of the compound under different conditions and for its identification and quantification in a laboratory setting. The vibrational studies mentioned in the third paper also contribute to the understanding of the physical properties by revealing how the compound interacts with electromagnetic radiation .
Aplicaciones Científicas De Investigación
Phenoxyacetic Acid Herbicides and Chlorophenols
Environmental Impact and Safety : Studies have evaluated the environmental impact and safety of phenoxyacetic acid herbicides and chlorophenols, including their role in the etiology of lymphoma and soft-tissue neoplasms. The evidence for a causal association is strongest for non-Hodgkin's lymphomas, reflecting either a weak effect or possibly a confounding exposure associated with the use of these compounds (Kelly & Guidotti, 1989).
Degradation and Environmental Fate : Research on the occurrence and transformation of phenoxy acids in aquatic environments has been reviewed, including their biodegradability, photodegradation, and the efficiency of advanced oxidation processes (AOPs) in removing these compounds from water. Methylparaben and propylparaben are the most common parabens found in surface water and sediments, reflecting their use in consumer products and their continuous introduction into the environment (Muszyński, Brodowska, & Paszko, 2019).
Acetamides
Biochemical Transformations : The review on the biological effects of acetamide and its derivatives provides insights into their toxicology, indicating varying responses among these chemicals. This includes a comprehensive review of their usage, biology, environmental toxicology, and the biological consequences of exposure (Kennedy, 2001).
Advanced Oxidation Processes : A review focused on the degradation of acetaminophen (a compound structurally related to acetamides) by advanced oxidation processes discussed the pathways, by-products, biotoxicity, and theoretical calculations to predict the most reactive sites. This highlights the environmental and health impacts of acetamides and the potential for advanced technologies to mitigate their presence in aquatic environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHJTOHJMCXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324724 | |
| Record name | 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
CAS RN |
300820-85-3 | |
| Record name | 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)

![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
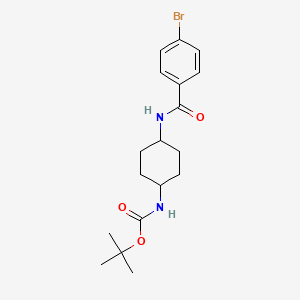
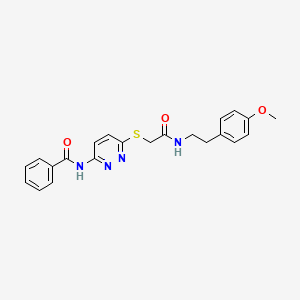
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)
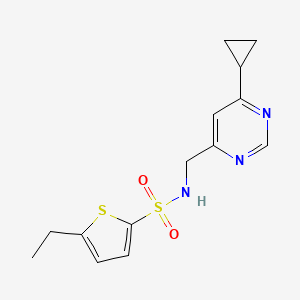
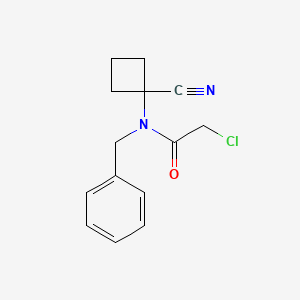
C=O)(C)C](/img/structure/B2520431.png)
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)